molecular formula C12H28BF4P B8285515 Tris(tert-butyl)phosphonium tetrafluoroborate

Tris(tert-butyl)phosphonium tetrafluoroborate

Cat. No.: B8285515
M. Wt: 290.13 g/mol
InChI Key: YTJUCJAUJCXFTN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(tert-butyl)phosphonium tetrafluoroborate, also known as tri-tert-butylphosphonium tetrafluoroborate, is an organic compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform but insoluble in water . This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps :

    Preparation of Tri-tert-butylphosphine: Tri-tert-butylphosphine is prepared by reacting tert-butyl chloride with phosphorus tribromide in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere.

    Formation of Tri-tert-butylphosphonium Tetrafluoroborate: The tri-tert-butylphosphine is then reacted with tetrafluoroboric acid to form tri-tert-butylphosphonium tetrafluoroborate.

Industrial Production Methods

The industrial production of tri-tert-butylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Tri-tert-butylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-tert-butylphosphonium tetrafluoroborate is unique due to its combination of the bulky tri-tert-butylphosphine ligand and the tetrafluoroborate anion, which provides stability and enhances its reactivity in catalytic processes .

Properties

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

IUPAC Name

hydron;tritert-butylphosphane;tetrafluoroborate

InChI

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1

InChI Key

YTJUCJAUJCXFTN-UHFFFAOYSA-O

Canonical SMILES

[H+].[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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